molecular formula C9H9NO2 B1430313 2-Cyclopropylisonicotinic acid CAS No. 1216171-07-1

2-Cyclopropylisonicotinic acid

Cat. No. B1430313
CAS RN: 1216171-07-1
M. Wt: 163.17 g/mol
InChI Key: QFUFLFJZHFCDLM-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinic acid is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 g/mol .


Synthesis Analysis

The synthesis of 2-Cyclopropylisonicotinic acid involves a reaction with lithium hydroxide in tetrahydrofuran, water, and methanol at 80°C for 20 minutes . The reaction mixture is then adjusted to pH = 3.0 with hydrochloric acid, resulting in a white precipitate that is collected by filtration and washed with water .


Molecular Structure Analysis

The InChI code for 2-Cyclopropylisonicotinic acid is 1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) . This indicates that the molecule consists of a cyclopropyl group attached to the 2-position of isonicotinic acid .


Physical And Chemical Properties Analysis

2-Cyclopropylisonicotinic acid is a solid at room temperature . It has a boiling point of 285-287°C . The compound has a topological polar surface area of 50.2 Ų, indicating its polarity .

Scientific Research Applications

Pharmacology

2-Cyclopropylisonicotinic acid: has potential applications in pharmacology due to its physicochemical properties. It exhibits high gastrointestinal absorption and blood-brain barrier permeability, which could be advantageous for developing central nervous system-active drugs . Its moderate lipophilicity and water solubility suggest it could be formulated for various dosage forms .

Material Science

In material science, 2-Cyclopropylisonicotinic acid could be used in the synthesis of novel materials. Its solid physical form and stability at room temperature make it suitable for creating polymers or coatings with specific properties, such as enhanced durability or chemical resistance .

Chemical Synthesis

This compound plays a role in chemical synthesis as an intermediate. It can be used to synthesize more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals. Its reactivity due to the cyclopropyl group can lead to the formation of new bonds, creating diverse molecular structures .

Biochemistry

In biochemistry, 2-Cyclopropylisonicotinic acid could be involved in enzyme inhibition studies due to its structural similarity to nicotinic acid. It may act as a substrate analog to study the mechanism of enzymes related to the metabolism of pyridine nucleotides .

Analytical Chemistry

Analytical chemists might explore the use of 2-Cyclopropylisonicotinic acid in developing new analytical methods. Its unique spectral properties could be useful in NMR spectroscopy or mass spectrometry to identify or quantify substances within a sample .

Environmental Science

The environmental impact of 2-Cyclopropylisonicotinic acid could be studied in terms of its degradation products and their effects on ecosystems. Understanding its environmental fate is crucial for assessing the potential risks associated with its use in various industries .

Agriculture

In agriculture, there’s growing interest in the development of nanopesticides2-Cyclopropylisonicotinic acid could be incorporated into nanoparticle-based delivery systems to improve the efficiency and reduce the environmental impact of plant protection products .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopropylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUFLFJZHFCDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylisonicotinic acid

CAS RN

1216171-07-1
Record name 2-cyclopropylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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